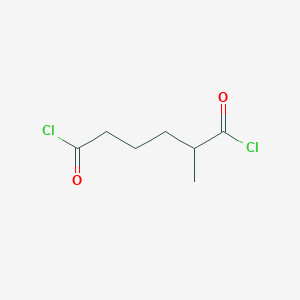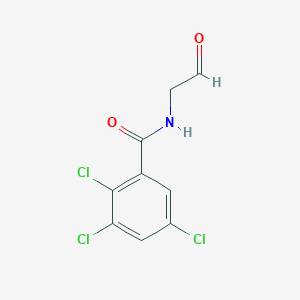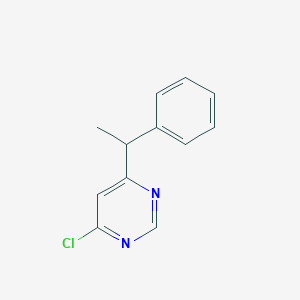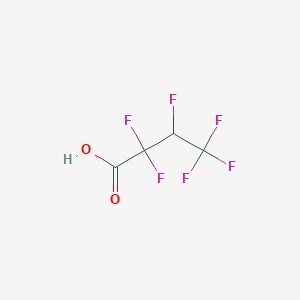
6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one
Vue d'ensemble
Description
“6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a chemical compound . It is related to 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, which is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is represented by the InChI code1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a molecular weight of 191.23 . Physical And Chemical Properties Analysis
The physical form of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a yellow liquid . The compound has a molecular weight of 191.23 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to a variety of therapeutic agents. For instance, it can be used to synthesize analogs with potential antimalarial activity, as its quinoline core is structurally similar to that of chloroquine .
Biological Activity Studies
The quinolinone moiety is known for its biological activity. Research into 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could lead to the discovery of new bioactive compounds that may act as antibacterial, antifungal, or anticancer agents .
Material Science
In material science, this compound could be used in the development of organic semiconductors due to its conjugated system, which is essential for electron transport. Its methoxy group may also contribute to the solubility and processability of the material .
Chemical Research
As a heterocyclic compound, it serves as a model for studying chemical reactions specific to the quinolinone ring system. This includes electrophilic substitution reactions that are fundamental in organic chemistry .
Agrochemical Development
The structural features of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one make it a candidate for the synthesis of agrochemicals. Its potential to act as a growth regulator or pesticide could be explored, leveraging its chemical stability and biological activity .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is crucial in quality control processes .
Environmental Science
In environmental science, it could be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly compounds .
Nanotechnology
Due to its molecular structure, 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could be used in the synthesis of nanomaterials. Its potential to interact with metal ions could lead to the formation of novel nanocomposites with unique properties .
Mécanisme D'action
Target of Action
Related compounds such as 4-hydroxy-2-quinolones have been reported to have interesting pharmaceutical and biological activities .
Mode of Action
It’s worth noting that quinoline derivatives often display different tautomeric forms, which can influence their interaction with biological targets .
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Result of Action
Related compounds such as 4-hydroxy-2-quinolones have been reported to have unique biological activities .
Propriétés
IUPAC Name |
6-methoxy-1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQFOOLHMRQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)




![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)







